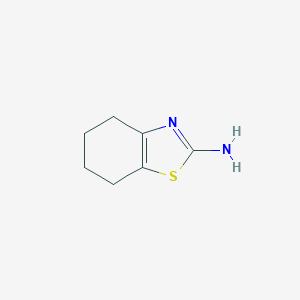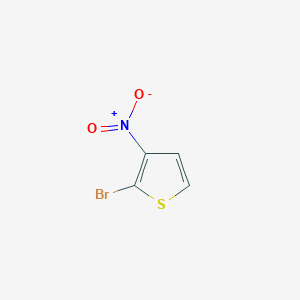
2-Bromo-3-nitrothiophene
Vue d'ensemble
Description
2-Bromo-3-nitrothiophene is a solid compound with a molecular weight of 208.04 . It has a linear formula of C4H2BrNO2S .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, has been discussed in various studies . For instance, this compound can be prepared from thiophene by bromination followed by nitration .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H2BrNO2S . The molecule has a sulfur atom in the thiophene ring and oxygen atoms in the nitro group .Chemical Reactions Analysis
The electrosorption of 3-bromo-2-nitrothiophene on a gold electrode has been studied . The molecule shows a reversible redox behavior in the anodic and cathodic scan direction .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a flash point of 97 . More detailed physical and chemical properties were not found in the retrieved documents.Applications De Recherche Scientifique
Electrosorption on Gold Electrodes : The electrosorption of 3-bromo-2-nitrothiophene on gold electrodes has been studied using surface-enhanced Raman spectroscopy (SERS). This research suggests a tilted orientation of the molecule with sulfur and oxygen atoms interacting with the gold surface. The study also includes density functional theory (DFT) calculations to understand the adsorption behavior on gold surfaces (Jbarah, 2021).
Synthesis of Thioether Derivatives : 3-Bromo-2-nitrothiophene can be used to synthesize thioether derivatives, which are valuable for creating thieno[3,2-b][1,4]oxazines and thieno[3,2-b][1,4]thiazines. These compounds have potential applications in organic chemistry and materials science (Erker, 1998).
Structure-Activity Relationships : The structure and electronic properties of 2-nitrothiophenes, including 2-Bromo-3-nitrothiophene, have been calculated to understand their biological activity against bacteria like Escherichia coli or Micrococcus luteus. This research helps in developing compounds with antimicrobial properties (Morley & Matthews, 2006).
Nucleophilic Aromatic Substitution in Ionic Liquids : The kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes, including this compound, have been studied in ionic liquids. This research is significant for understanding reactions in non-conventional solvents and for the development of greener chemical processes (D’Anna et al., 2006).
Electrochemical Reduction Studies : The electrochemical reduction of 2-bromo-5-nitrothiophene has been explored, which is crucial for understanding its redox behavior and potential applications in electrochemistry (Sosonkin et al., 1981).
Synthesis of Chalcone Analogues : Research has shown that 2-bromo-1-(5-nitrothiophen-2-yl)ethanone can be used to synthesize α,β-unsaturated ketones via a SRN1 mechanism. This method is useful for creating a variety of chalcone analogues, which are important in organic synthesis (Curti et al., 2007).
Safety and Hazards
The safety information for 2-Bromo-3-nitrothiophene indicates that it has a GHS07 pictogram and a warning signal word . Users are advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
2-Bromo-3-nitrothiophene is a type of thiophene derivative . Thiophene derivatives are known to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
The mode of action of this compound is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of the bromine atom . This reaction can result in the formation of covalent bonds with biological targets, potentially altering their function.
Pharmacokinetics
Its lipophilicity suggests it may have good absorption and distribution characteristics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its electrosorption on a gold electrode has been studied, suggesting that it may interact with metal surfaces in its environment . Additionally, its UV-Vis spectrum indicates that its spectral properties may be influenced by the surrounding conditions .
Propriétés
IUPAC Name |
2-bromo-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCPPKGEXBKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360912 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2161-96-8 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-3-nitrothiophene particularly reactive in SNAr reactions?
A1: The high reactivity of this compound in SNAr reactions stems from the presence of the nitro group at the 3-position relative to the bromine atom. [, ] This electron-withdrawing group significantly enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.
Q2: How do different solvents affect the SNAr reactions involving this compound?
A2: Studies have shown that the rate of SNAr reactions with this compound is significantly faster in room-temperature ionic liquids (RTILs) compared to conventional solvents like methanol or benzene. [] This enhanced reactivity in RTILs is attributed to the unique solvation environment they provide. Moreover, the position of the nitro group relative to the bromine atom (ortho-like vs. para-like) can lead to distinct intramolecular interactions in the transition state, which are greatly influenced by the solvent. []
Q3: Can computational chemistry provide insights into the mechanism of these reactions?
A3: Absolutely! DFT calculations have been instrumental in elucidating the mechanism of SNAr reactions involving this compound. For instance, studies using DFT/M062X/6-311+G(2d,2p) level of theory have provided a detailed understanding of the reaction pathway when piperidine acts as a nucleophile. [] These calculations revealed a concerted yet asynchronous mechanism, where the formation of the new C-N bond occurs slightly ahead of the breaking of the C-Br bond. Interestingly, the application of a novel technique called Reactive Internal Reaction Coordinate (RIRC) unveiled a short-lived transient species resembling a zwitterionic structure, highlighting the complexity of the reaction pathway. []
Q4: How does the structure of the nucleophile affect the reaction with this compound?
A4: The structure of the nucleophile plays a crucial role in determining the reaction rate and selectivity. Research has investigated the reactivity of various substituted thiophenoxide ions with this compound and its isomer, 3-Bromo-2-nitrothiophene. [] The study revealed that the reactions are generally faster when the bromine atom is located at the beta position (3-Bromo-2-nitrothiophene). Additionally, electron-donating substituents on the thiophenoxide ion increased the reaction rate, while electron-withdrawing groups had the opposite effect. [] This structure-activity relationship can be rationalized by considering the influence of substituents on the nucleophilicity of the thiophenoxide ion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




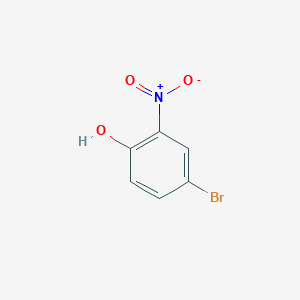
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

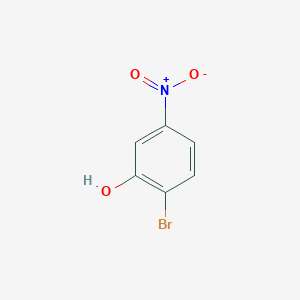
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

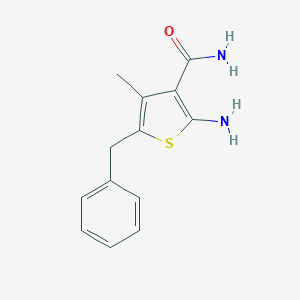

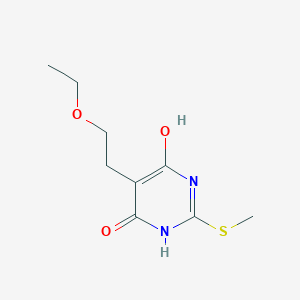
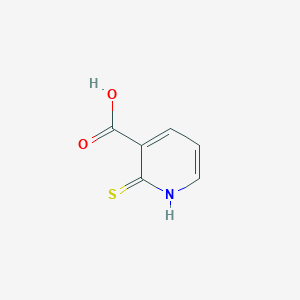

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
